
S6 Kinase Substrate Peptide 32
Beschreibung
S6 Kinase Substrate Peptide 32 is a synthetic peptide designed to measure the phosphorylation activity of ribosomal protein S6 kinases (RSKs) and p70 S6 kinase, key regulators of cell growth and protein synthesis. The peptide comprises 32 amino acids (sequence: H2N-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH) with a molecular formula of C149H270N56O49 and a molecular weight of 3,630.08 Da . Its high isoelectric point (pI = 12.38) and net charge (+8.98) reflect its arginine/lysine-rich composition, which enhances solubility in hydrophilic buffers. The peptide contains multiple serine and threonine residues, including Ser235—a critical phosphorylation site for S6 kinase activity—and is widely used to study signaling pathways like mTORC1 .
Eigenschaften
Molekularformel |
C149H270N56O49 |
---|---|
Molekulargewicht |
3630.1 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Peptide Name | Length (AA) | Molecular Weight (Da) | Key Phosphorylation Sites | Sequence Features |
---|---|---|---|---|
S6 Kinase Substrate Peptide 32 | 32 | 3,630.08 | Ser235, Ser240, Ser244, Thr247 | Multiple Ser/Thr, polybasic residues |
S6 Kinase Substrate (229-239) | 11 | ~1,300 | Ser235 | Shorter, optimized for PKC cross-reactivity |
Carboxyl-Terminal S6 Peptide | 21 | ~2,300 | Ser235, Ser240, Ser244, Thr247 | Multisite phosphorylation capacity |
DNA-PK Substrate Peptide | 15 | 1,759 | Ser/Thr (site-specific to DNA-PK) | DNA-PK-specific motif (Glu-Pro-Pro-Leu-Ser) |
Key Observations :
- Length and Complexity : Peptide 32’s longer sequence (32 aa) allows multisite phosphorylation, mimicking native ribosomal protein S6, whereas shorter peptides (e.g., 229-239) prioritize simplicity for targeted assays .
- Residue Composition : Peptide 32 and the carboxyl-terminal S6 peptide share polybasic motifs (e.g., Arg/Lys clusters) critical for kinase recognition, while DNA-PK’s substrate lacks this feature .
Functional Specificity
Peptide Name | Primary Kinase Targets | Cross-Reactivity | Phosphorylation Efficiency |
---|---|---|---|
This compound | RSKs, p70 S6 kinase | Minimal (e.g., PKC at higher concentrations) | High (linear kinetics up to 15 min) |
S6 Kinase Substrate (229-239) | p70 S6 kinase, PKC | High (PKC phosphorylates Ser235) | Moderate (lower Vmax vs. Peptide 32) |
Carboxyl-Terminal S6 Peptide | S6/H4 kinase | Limited (requires kinase cofactors) | Low (multisite kinetics slow reaction) |
DNA-PK Substrate Peptide | DNA-PK | None reported | High (Km = 760 μM) |
Key Findings :
- Specificity : Peptide 32 shows higher specificity for RSKs and p70 S6 kinase compared to the 229-239 peptide, which is phosphorylated by PKC, limiting its utility in multiplex kinase assays .
- Efficiency : In kinetic assays, Peptide 32 demonstrated linear phosphorylation rates (up to 15 min) under standard conditions (30°C, 50 mM Tris-HCl, 0.5 mM ATP), whereas the carboxyl-terminal peptide exhibited slower kinetics due to multisite phosphorylation .
Vorbereitungsmethoden
Resin Selection and Initial Deprotection
Amino Acid Coupling
-
Activation : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA) in DMF.
-
Coupling time : 1–2 hours per residue under nitrogen atmosphere.
Cleavage and Side-Chain Deprotection
Purification
-
Reverse-phase HPLC : C18 columns with gradients of acetonitrile (0.1% TFA) in water (0.1% TFA).
-
Purity criteria : ≥95% as confirmed by analytical HPLC and mass spectrometry (MW: 3630.1 Da).
Stock Solution Preparation and Solubility Optimization
Post-synthesis, the peptide is solubilized and stored under conditions that prevent degradation:
Primary Stock Solution
Dilution for Experimental Use
Concentration | Volume (1 mg) | Volume (5 mg) | Volume (10 mg) |
---|---|---|---|
1 mM | 0.2755 mL | 1.3774 mL | 2.7547 mL |
5 mM | 0.0551 mL | 0.2755 mL | 0.5509 mL |
10 mM | 0.0275 mL | 0.1377 mL | 0.2755 mL |
Table 1: Stock solution preparation guidelines for varying experimental scales.
Solubility Enhancements
-
Heating : Tubes are warmed to 37°C and sonicated briefly to dissolve aggregates.
-
Buffers : Phosphate-buffered saline (PBS) or Tris-HCl (pH 7.4) for aqueous dilution.
In Vivo Formulation Protocols
For animal studies, the peptide is formulated to ensure bioavailability and stability:
Stepwise Solvent Addition
Clear Solution Criteria
-
Visual inspection : Solution must be clear after each solvent addition.
-
Filtration : 0.22 µm syringe filters remove particulate matter.
Quality Control and Activity Validation
Mass Spectrometry (MS) Analysis
Kinase Activity Assays
-
Substrate phosphorylation : Incubate with activated S6K1 and [γ-32P]ATP.
-
Detection : SDS-PAGE followed by autoradiography quantifies ³²P incorporation into the peptide.
Parameter | Value |
---|---|
Incubation time | 10–30 minutes at 30°C |
ATP concentration | 100 µM |
Detection limit | 0.1 pmol/min/mg |
Table 2: Standard kinase assay conditions for this compound.
Stability Testing
Challenges and Mitigation Strategies
Solubility Limitations
Q & A
Basic Research Questions
Q. How can researchers determine the purity and structural integrity of S6 Kinase Substrate Peptide 32 for kinase activity assays?
- Methodological Answer : Purity can be assessed using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, comparing retention times to known standards. Structural integrity is confirmed via mass spectrometry (e.g., MALDI-TOF) to verify the molecular weight (exact mass: 3628.04 Da) . For sequence validation, Edman degradation or tandem mass spectrometry (MS/MS) can identify the 32-amino-acid sequence (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK) .
Q. What experimental conditions optimize this compound solubility in kinase assays?
- Methodological Answer : Due to its hydrophilic nature (GRAVY index: -1.74), dissolve the peptide in aqueous buffers (e.g., Tris-HCl, pH 7.0–8.0) at concentrations ≤1 mM. Pre-test solubility via centrifugation (15,000 ×g, 10 min) to remove aggregates. Avoid organic solvents unless necessary, as they may denature kinase proteins .
Q. How should researchers validate the specificity of this compound for RSK versus other AGC-family kinases?
- Methodological Answer : Perform competitive inhibition assays using known RSK inhibitors (e.g., BI-D1870) and compare phosphorylation rates with non-specific kinase substrates. Include negative controls (e.g., kinase-dead mutants) and cross-test with other AGC kinases (e.g., PKA, PKC) to confirm substrate specificity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported phosphorylation efficiencies of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in kinase isoforms (e.g., RSK1 vs. RSK2) or buffer conditions (e.g., Mg²⁺/ATP concentrations). Standardize assays using recombinant RSK isoforms and include internal controls (e.g., a reference peptide with known kinetics). Analyze data using Michaelis-Menten kinetics to compare and values across studies .
Q. How can researchers design a kinetic assay to measure RSK activity using this compound while minimizing non-specific phosphorylation?
- Methodological Answer : Use a coupled ATP-depletion system (e.g., apyrase) to terminate reactions at fixed timepoints. Incorporate a phospho-specific antibody (e.g., anti-pS235/S236) in Western blotting or ELISA for quantification. Optimize ATP concentrations (typically 10–100 µM) to match physiological levels and reduce off-target effects .
Q. What computational tools predict interaction motifs between this compound and RSK isoforms?
- Methodological Answer : Utilize molecular docking software (e.g., HADDOCK or AutoDock) to model peptide-kinase interactions, focusing on the RRXS motif (residues 15–18). Validate predictions with alanine-scanning mutagenesis of the peptide and measure phosphorylation efficiency changes .
Data Analysis & Interpretation
Q. How should researchers normalize phosphorylation data from this compound across different experimental replicates?
- Methodological Answer : Normalize to total RSK protein levels (via Western blot) and a non-phosphorylatable peptide control. Use a ratio metric (phosphorylated peptide/total peptide) and apply statistical models (e.g., mixed-effects ANOVA) to account for batch variability .
Q. What statistical methods identify outliers in high-throughput screens using this compound?
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